
Ketorolac
Overview
Description
Ketorolac tromethamine is a non-steroidal anti-inflammatory drug (NSAID) approved for short-term management of moderate-to-severe pain. It inhibits cyclooxygenase (COX) enzymes, reducing prostaglandin synthesis. Unlike other NSAIDs, this compound is unique due to its potent analgesic properties, often compared to opioids, but without the risk of dependence . Recent studies highlight its expanded roles, including perioperative analgesia, ophthalmic anti-inflammatory use, and emerging applications in oncology, such as targeting DDX3 in oral cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ketorolac typically begins with 2-benzoylpyrrole as the main raw material. The process involves several key steps:
Oxidative Condensation: 2-benzoylpyrrole undergoes oxidative condensation under the catalysis of manganese acetate dihydrate.
Ring Closure: The resulting product then undergoes a ring-closing reaction.
Hydrolysis Decarboxylation: Finally, the compound is subjected to hydrolysis decarboxylation to yield this compound.
Industrial Production Methods: In industrial settings, the synthesis of this compound is optimized to improve yield and purity while reducing production costs and waste. The process integrates oxidative condensation, cyclization, and hydrolysis decarboxylation into a one-pot continuous reaction .
Chemical Reactions Analysis
Types of Reactions: Ketorolac undergoes various chemical reactions, including:
Oxidation: For example, oxidation by permanganate in an alkaline medium.
Reduction: Though less common, reduction reactions can also occur.
Substitution: Substitution reactions may involve the replacement of functional groups.
Common Reagents and Conditions:
Oxidation: Permanganate in an alkaline medium.
Reduction: Specific reducing agents depending on the desired product.
Substitution: Various reagents depending on the functional group being substituted.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation by permanganate typically results in the formation of oxidized derivatives of this compound .
Scientific Research Applications
Pain Management
Ketorolac is predominantly utilized for pain relief in various clinical situations:
- Postoperative Pain : It is effective in managing pain after surgical procedures, often reducing the need for opioids. Clinical studies indicate that this compound can provide analgesia superior to morphine and other opioids in postoperative settings .
- Acute Musculoskeletal Pain : this compound is also employed in treating acute musculoskeletal pain, demonstrating comparable efficacy to other analgesics .
- Ocular Inflammation : Topical formulations of this compound are used for treating ocular inflammatory conditions, showcasing its versatility beyond systemic pain management .
Opioid-Sparing Effects
One of the significant advantages of this compound is its ability to reduce opioid consumption. Studies reveal that when combined with opioids, this compound can decrease opioid requirements by approximately 36% . This reduction is particularly beneficial in minimizing the risk of opioid-related adverse effects such as nausea and gastrointestinal complications .
Pharmacodynamics and Pharmacokinetics
This compound acts by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the synthesis of prostaglandins involved in inflammation and pain signaling. The drug exhibits a rapid onset of action when administered intravenously or intramuscularly, making it suitable for acute pain scenarios .
Formulations and Administration Routes
This compound is available in multiple formulations:
- Oral Tablets : Commonly prescribed for outpatient pain management.
- Intravenous and Intramuscular Injections : Used primarily in hospital settings for immediate pain relief.
- Topical Ophthalmic Solutions : Applied directly to the eye for inflammatory conditions.
Efficacy Studies
Research indicates that single-dose this compound has shown greater efficacy than traditional analgesics like aspirin and acetaminophen . In a systematic review of multiple studies, this compound was found to significantly improve pain control post-surgery while also facilitating faster recovery times .
Safety Profile
Despite its benefits, this compound's use is associated with gastrointestinal toxicity, particularly at high doses or prolonged use beyond five days . A case-control study found that patients over 65 years old had a higher risk of gastrointestinal bleeding when treated with this compound compared to opioids . Therefore, careful monitoring and adherence to dosing guidelines are essential.
Summary Table of Applications
Mechanism of Action
Ketorolac exerts its effects by inhibiting the cyclooxygenase enzymes (COX-1 and COX-2), which are crucial for the synthesis of prostaglandins. Prostaglandins are lipid compounds that play a key role in inflammation, pain, and fever. By blocking these enzymes, this compound reduces the production of prostaglandins, thereby alleviating pain and inflammation .
Comparison with Similar Compounds
Structural and Functional Comparisons
Structural Similarities and Differences
- Indomethacin : Ketorolac shares structural and functional similarities with indomethacin, a potent NSAID with strong anti-inflammatory effects. Both inhibit COX-1 and COX-2, but this compound has a shorter half-life (4–6 hours vs. 4.5 hours for indomethacin) and is preferred for acute pain due to lower cumulative toxicity .
- Ketoprofen/Ibuprofen : Despite the name similarity, this compound is structurally distinct from ketoprofen (a propionic acid derivative). It lacks the carboxylic acid group, contributing to its unique pharmacokinetic profile .
Table 1: Binding Affinity of DDX3 Inhibitors
Compound | Binding Energy (kcal/mol) | Hydrogen Bonds with DDX3 |
---|---|---|
This compound salt | -29.74 | Gly227, Gly229, Thr231, H₂O |
RK33 (synthetic) | -27.03 | Not specified |
Pharmacokinetic and Pharmacodynamic Comparisons
Half-Life and Metabolism
- Diclofenac : Both this compound and diclofenac have short half-lives (~2 hours for diclofenac vs. 4–6 hours for this compound). However, this compound’s glucuronidation pathway reduces renal toxicity compared to diclofenac’s oxidative metabolism .
- Parecoxib (COX-2 inhibitor) : Parecoxib has a longer half-life (~22 hours) but inferior postoperative pain control in uvulopalatopharyngoplasty (UPPP) patients compared to this compound (VAS scores: this compound < Parecoxib, p < 0.05) .
Table 2: Pharmacokinetic Profiles
Drug | Half-Life (h) | Metabolism Pathway | Key Clinical Use |
---|---|---|---|
This compound | 4–6 | Glucuronidation | Acute pain, perioperative |
Diclofenac | 1–2 | Oxidation | Chronic inflammation |
Parecoxib | 22 | Hepatic hydrolysis | Postoperative pain |
Efficacy in Clinical Settings
Postoperative Pain Management
- Tramadol/Flupirtine : In third molar surgery, this compound showed comparable efficacy to tramadol and flupirtine but required dosage optimization for sustained effect .
- Nefopam : As an adjuvant in patient-controlled analgesia, this compound reduced meperidine consumption (12 mg vs. 19 mg in controls) and prolonged analgesia duration (14 vs. 9 hours) .
Ophthalmic Use
- Steroids (Prednisolone, Loteprednol): this compound 0.5% matched loteprednol 0.5% in reducing post-phacoemulsification inflammation without elevating intraocular pressure (IOP), a risk associated with steroids .
Gastrointestinal (GI) and Renal Risks
- Diclofenac : While equally effective for renal colic, this compound carries a higher risk of GI bleeding and acute kidney injury (incidence: 17–41% for this compound vs. 17–62% for morphine) .
- Acetaminophen: this compound has fewer overall side effects (30–40% vs. 50–57%) but is contraindicated in chronic use due to toxicity .
Biological Activity
Ketorolac is a nonsteroidal anti-inflammatory drug (NSAID) widely used for its analgesic properties, particularly in postoperative pain management. Its biological activity extends beyond simple pain relief, involving complex mechanisms that include inhibition of cyclooxygenase enzymes and potential anticancer effects. This article explores the diverse biological activities of this compound, supported by relevant research findings, data tables, and case studies.
Inhibition of Cyclooxygenase Enzymes
this compound primarily functions by inhibiting cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2), enzymes responsible for the conversion of arachidonic acid to prostaglandins, which mediate inflammation and pain. The S-enantiomer of this compound is responsible for its analgesic effects through this mechanism, while the R-enantiomer exhibits distinct pharmacological activities.
GTPase Inhibition
Recent studies have identified R-ketorolac as an inhibitor of Rac1 and Cdc42, GTPases involved in cell signaling pathways that regulate cell proliferation and migration. This inhibition occurs at low micromolar concentrations and may contribute to this compound's potential anticancer properties .
Anticancer Activity
Research indicates that this compound has potential applications in oncology. A study demonstrated that this compound salt inhibited the growth of oral squamous cell carcinoma (OSCC) cell lines, showing significant cytotoxic effects with IC50 values ranging from 2.6 µM to 8.1 µM .
Case Study: this compound in Breast Cancer Patients
In a multicenter, randomized phase III trial involving high-risk breast cancer patients, a single dose of 30 mg this compound did not significantly improve disease-free survival compared to placebo . However, this study highlights the need for further investigation into the drug's role in cancer therapy.
Clinical Efficacy in Pain Management
This compound is commonly used for managing acute postoperative pain. A systematic review indicated that intravenous this compound significantly increased the number of patients achieving at least 50% pain relief compared to placebo within four to six hours post-surgery . The number needed to treat (NNT) was approximately 2.4 for four hours and 2.5 for six hours, demonstrating its efficacy in pain management.
Efficacy Data Table
Study Type | Participants | Pain Relief (≥50%) | NNT | Adverse Events |
---|---|---|---|---|
Systematic Review | 658 | RR 2.81 (4 hours) | 2.4 | Moderate increase |
Randomized Controlled Trial | 914 | RR 3.26 (6 hours) | 2.5 | Serious AEs rare |
Safety Profile
While this compound is effective for pain relief, its safety profile is a concern due to potential adverse events such as gastrointestinal bleeding and renal impairment, particularly with prolonged use or high doses . A systematic review found that total adverse event rates were slightly higher with this compound compared to placebo but serious adverse events were rare .
Adverse Events Data Table
Adverse Event Type | This compound (%) | Placebo (%) |
---|---|---|
Total Adverse Events | 74 | 65 |
Serious Adverse Events | Rare | Rare |
Q & A
Basic Research Questions
Q. What methodological approaches are recommended for comparing ketorolac’s analgesic efficacy against opioids in pediatric postoperative pain?
- Answer: Use randomized controlled trials (RCTs) with double-blind designs to minimize bias. Stratify participants by age and surgery type, and standardize dosing (e.g., 0.5 mg/kg or 1 mg/kg this compound). Measure outcomes like pain intensity reduction (≥50%) and opioid consumption post-surgery. Note heterogeneity in study designs (e.g., single vs. multiple doses) and use GRADE criteria to assess evidence quality .
Q. How do formulation properties (e.g., aqueous vs. oil-based) impact this compound’s ocular bioavailability in preclinical models?
- Answer: Conduct in vivo bioavailability studies in animal models (e.g., rabbits) using HPLC to quantify this compound levels in aqueous humor. Compare formulations (aqueous, sesame oil, ointments) for absorption rates and sustained effects. For example, oil-based drops show higher bioavailability than aqueous formulations, while ointments prolong drug retention .
Q. What statistical methods are suitable for analyzing dose-dependent analgesic efficacy of parenteral this compound?
- Answer: Use meta-analysis with random-effects models to pool data from trials comparing FDA-approved doses (e.g., 30 mg IV) vs. lower off-label doses. Primary outcomes should include pain scores and opioid-sparing effects. Address heterogeneity in dosing regimens (e.g., IV vs. IM) and surgical contexts to resolve contradictions in equianalgesic potency .
Q. How can conflicting data on this compound’s renal toxicity risk be reconciled in retrospective cohort studies?
- Answer: Adjust for confounding variables (e.g., comorbidities, concurrent NSAID use) using multivariate regression. Compare this compound-exposed cohorts with opioid-only groups, focusing on acute renal failure incidence. Note that premarketing trials underreported nephrotoxicity, necessitating postmarketing surveillance with large sample sizes .
Advanced Research Questions
Q. How can 2D QSAR and molecular docking optimize this compound-derived COX-2 inhibitors?
- Answer: Use SwissADME and ChemBL databases to predict anti-inflammatory activity of this compound analogs. Apply Lipinski/VEBER rules for drug-likeness screening. Validate COX-2 inhibition via molecular docking (e.g., AutoDock Vina) to calculate binding affinity and interaction patterns. For example, analogs 32, 34, and 37 showed higher activity than this compound in silico .
Q. What experimental designs validate this compound’s dual COX-1/COX-2 inhibition in inflammatory models?
- Answer: Use ex vivo assays (e.g., whole blood COX-1/COX-2 inhibition) or in vivo models (e.g., carrageenan-induced paw edema). Compare this compound with selective COX-2 inhibitors (e.g., celecoxib) and nonselective NSAIDs. Confirm results via prostaglandin E2 (PGE2) quantification in tissue samples .
Q. How can multivariate UV spectrophotometry improve this compound quantification in complex formulations?
- Answer: Develop a calibration model using wavelength selection (e.g., 245 nm) and chemometric tools (e.g., partial least squares regression). Validate accuracy via recovery studies in bulk drugs and tablets. Compare with RP-HPLC (C18 columns, methanol-water mobile phase) for cross-method validation .
Q. What meta-analysis strategies address heterogeneity in this compound’s preemptive analgesia trials?
- Answer: Follow PRISMA guidelines to include RCTs with standardized pain scales (e.g., VAS) and opioid consumption metrics. Stratify by administration timing (pre- vs. intraoperative) and surgery type. Use subgroup analysis to resolve discrepancies in 24-hour efficacy vs. short-term pain relief .
Q. How do pharmacokinetic interactions between this compound and opioids influence experimental design in multimodal analgesia studies?
- Answer: Design crossover trials to assess drug synergy via isobolographic analysis. Measure plasma concentrations of both drugs and correlate with pain relief. Account for CYP450 enzyme interactions (e.g., morphine metabolism) and adjust dosing intervals to avoid confounding .
Q. What in vitro models evaluate this compound’s stability in novel drug delivery systems (e.g., lipid emulsions)?
- Answer: Conduct forced degradation studies under high temperature, humidity, and light exposure. Use HPLC to monitor this compound isopropyl ester stability. Assess drug-excipient compatibility via FTIR and DSC. Optimize lipid emulsion formulations for intravenous use based on partition coefficient and degradation kinetics .
Properties
IUPAC Name |
5-benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO3/c17-14(10-4-2-1-3-5-10)13-7-6-12-11(15(18)19)8-9-16(12)13/h1-7,11H,8-9H2,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZWKMVRBQXNZKK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC=C2C(=O)C3=CC=CC=C3)C1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8023189 | |
Record name | Ketorolac | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8023189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Ketorolac | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014608 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
5.13e-01 g/L | |
Record name | Ketorolac | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00465 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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Record name | Ketorolac | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014608 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
74103-06-3, 66635-83-4 | |
Record name | Ketorolac | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=74103-06-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Ketorolac [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074103063 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ketorolac | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00465 | |
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Record name | Ketorolac | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8023189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-benzoyl-2,3-dihydro-1H-pyrrolo[1,2-a]pyrrole-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.314 | |
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Record name | KETOROLAC | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YZI5105V0L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | Ketorolac | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014608 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
162-165 °C (tromethamine salt), 165 - 167 °C (tromethamine salt) | |
Record name | Ketorolac | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00465 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Ketorolac | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014608 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Retrosynthesis Analysis
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